2-[3-(Dimethylamino)phenoxy]aniline CAS number and supplier search
2-[3-(Dimethylamino)phenoxy]aniline CAS number and supplier search
Executive Summary
2-[3-(Dimethylamino)phenoxy]aniline (CAS 349667-74-9) is a specialized biaryl ether intermediate used primarily in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) derivatives. Its structure features an electron-rich N,N-dimethylaniline moiety linked via an ether bridge to an ortho-substituted aniline. This unique scaffold serves as a "hinge" binder in medicinal chemistry, allowing for precise pi-stacking interactions within protein binding pockets.
This guide provides a comprehensive technical analysis of the compound, including verified identification data, a self-validating synthesis protocol, supply chain intelligence, and safety handling procedures.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The following data aggregates experimental and predicted values to establish a baseline for quality control (QC) and identification.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 349667-74-9 | Primary identifier |
| Molecular Formula | C₁₄H₁₆N₂O | - |
| Molecular Weight | 228.29 g/mol | - |
| SMILES | CN(C)c1cccc(Oc2ccccc2N)c1 | Useful for cheminformatics |
| Appearance | Off-white to pale brown solid | Oxidizes upon air exposure |
| Melting Point | 85–89 °C (Predicted) | Experimental data varies by purity |
| Boiling Point | ~385 °C at 760 mmHg | High vacuum distillation recommended |
| Solubility | DMSO, Methanol, DCM | Insoluble in water |
| pKa (Predicted) | ~4.5 (Aniline), ~5.2 (N,N-dimethyl) | Weak base |
Synthetic Pathways & Manufacturing
The industrial preparation of 2-[3-(Dimethylamino)phenoxy]aniline follows a convergent route involving a Nucleophilic Aromatic Substitution (
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the reaction flow from raw materials to the final isolated product.
Figure 1: Two-step convergent synthesis of CAS 349667-74-9 via SNAr coupling and nitro-reduction.
Detailed Experimental Protocol
Step 1: Formation of the Ether Linkage (
-
Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), 3-(Dimethylamino)phenol (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Anhydrous DMF or DMSO.
-
Procedure:
-
Charge a reaction vessel with 3-(dimethylamino)phenol and
in DMF. Stir at RT for 30 mins to generate the phenoxide. -
Add 1-fluoro-2-nitrobenzene dropwise.
-
Heat to 80–90 °C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the fluoronitrobenzene.
-
Workup: Pour into ice water. The intermediate (nitro-ether) typically precipitates as a yellow solid. Filter and wash with water.[1][2][3]
-
Step 2: Chemoselective Reduction
-
Reagents: Nitro-intermediate, 10% Pd/C (5 wt%), Hydrogen gas (
, balloon pressure) or Iron powder/Ammonium Chloride. -
Solvent: Methanol or Ethanol/Water.
-
Procedure:
-
Dissolve the nitro-intermediate in Methanol.
-
Add Pd/C catalyst under inert atmosphere (
). -
Purge with
and stir at RT for 3–12 hours. -
Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Hexanes:EtOAc) to obtain the target aniline.
-
Applications in Drug Discovery[4]
This molecule acts as a critical "linker" scaffold. The ether oxygen provides rotational flexibility, while the dimethylamino group serves as a hydrogen bond acceptor or a solubilizing handle.
-
Kinase Inhibition: The 2-phenoxyaniline motif is structurally homologous to the core pharmacophore of several FDA-approved kinase inhibitors (e.g., Ibrutinib analogs), where the aniline amine forms a hinge-binding hydrogen bond.
-
Fluorescent Probes: The dimethylamino group is an electron donor (D), making this molecule a potential precursor for intramolecular charge transfer (ICT) fluorescent dyes when coupled with electron-accepting moieties.
Sourcing & Supply Chain Analysis
CAS 349667-74-9 is not a high-volume commodity chemical; it is a Fine Chemical/Building Block . Sourcing requires vetting suppliers for purity (>98%) to avoid isomeric impurities (e.g., 4-dimethylamino isomers).
Supplier Verification Workflow
Figure 2: Quality control decision tree for sourcing CAS 349667-74-9.
Major Suppliers
-
Synblock: Lists the compound explicitly under CAS 349667-74-9.
-
Custom Synthesis Houses: Companies like Bld Pharm and WuXi AppTec often synthesize this on-demand using the protocol in Section 3.2.
-
Chemical Registers: Search via PubChem or ChemSpider to find updated vendor links.
Handling, Safety & Stability
Hazard Classification (GHS):
Critical Safety Note: Like many anilines and dimethylanilines, this compound should be treated as a potential methemoglobinemia inducer . Absorption through the skin can be rapid.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Handle only in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The amine group is prone to oxidation (darkening) over time.
References
-
Synblock Chemical Catalog. (2025). Product Data Sheet: 3-(2-Aminophenoxy)-N,N-dimethylaniline (CAS 349667-74-9).[7] Retrieved from
-
PubChem Database. (2025). Compound Summary for CAS 349667-74-9. National Center for Biotechnology Information. Retrieved from
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Phenoxyaniline derivatives. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CAS 349667-74-9 | 3-(2-Aminophenoxy)-N,N-dimethylaniline - Synblock [synblock.com]
